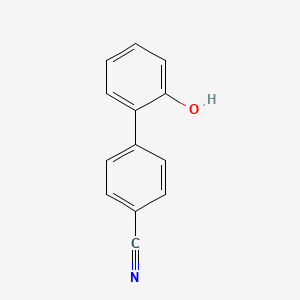

2-(4-Cyanophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKGZMRMGIXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560393 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127703-35-9 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Cyanophenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-(4-Cyanophenyl)phenol, both ¹H and ¹³C NMR spectroscopy provide critical insights into the electronic environment of individual atoms and the conformational preferences of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. The phenolic hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being sensitive to concentration and the solvent used, typically in the range of 4-8 ppm. docbrown.infolibretexts.org The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The protons on the phenol (B47542) ring are influenced by the electron-donating hydroxyl group, while the protons on the cyanophenyl ring are affected by the electron-withdrawing cyano group. This results in distinct chemical shifts for the two aromatic rings. docbrown.info

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguous assignment of the proton signals and for probing the spatial proximity of atoms, respectively. COSY spectra would reveal the coupling network between adjacent protons within each aromatic ring, while NOESY could provide information on the through-space interactions between the two phenyl rings, offering insights into the preferred dihedral angle in solution.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom attached to the hydroxyl group is expected to resonate at a downfield chemical shift (around 150-160 ppm), while the carbon bearing the cyano group will also be significantly deshielded. The cyano carbon itself has a characteristic chemical shift in the range of 110-125 ppm. The remaining aromatic carbons will appear in the typical region of 115-140 ppm, with their precise shifts reflecting the substituent effects.

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on data from similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH (Phenol) | ~155 |

| C-CN (Cyanophenyl) | ~115 |

| C (ipso, to other ring) | ~130-140 |

| Aromatic CH | ~115-135 |

| C≡N | ~120 |

Vibrational Spectroscopic Investigations: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. docbrown.info Another key feature would be the sharp, intense band around 2220-2230 cm⁻¹ due to the C≡N stretching vibration of the cyano group. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching vibration of the phenol is expected in the 1200-1260 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The symmetric breathing modes of the aromatic rings often give rise to intense Raman signals. The position of the S-S Raman bands for proteins containing S-S bridges are found in the spectral range of 500-550 cm⁻¹. chemicalbook.com

A table summarizing the expected key vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C≡N | Stretching | 2220-2230 (sharp, intense) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1260 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related compounds in the Cambridge Structural Database allows for a predictive understanding of its solid-state architecture. X-ray crystallography would provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a critical parameter that influences the degree of π-conjugation across the molecule.

Advanced Electronic Absorption and Emission Spectroscopy for Excited State Dynamics and Photophysical Research

The electronic absorption and emission properties of this compound are of interest for potential applications in optoelectronics and as fluorescent probes. The UV-Vis absorption spectrum is expected to arise from π-π* transitions within the aromatic system. The presence of the electron-donating hydroxyl group and the electron-withdrawing cyano group on the biphenyl (B1667301) framework can lead to intramolecular charge transfer (ICT) character in the electronic transitions. The absorption maxima are likely to be in the UV region, with the exact position and intensity influenced by the solvent polarity. Studies on related cyanobiphenyls have explored their UV and PMR spectra. tandfonline.com

Upon photoexcitation, this compound may exhibit fluorescence. The emission properties, including the fluorescence quantum yield and lifetime, are sensitive to the molecular conformation and the surrounding environment. The possibility of excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group could lead to dual emission, where both the enol and a keto-like tautomer fluoresce, resulting in a large Stokes shift. A study on 2-hydroxy-5-(4-cyanophenyl)-benzaldehyde demonstrated such ESIPT fluorescence characteristics. jlu.edu.cn The fluorescence is also likely to be sensitive to solvent polarity, with more polar solvents potentially stabilizing the ICT state and leading to a red-shift in the emission spectrum.

A summary of the expected photophysical properties is presented below.

| Property | Expected Characteristics |

| Absorption (UV-Vis) | π-π* transitions, potential ICT character. |

| Emission (Fluorescence) | Potential for dual emission via ESIPT, solvatochromic effects. |

| Stokes Shift | Potentially large due to ESIPT. |

Mass Spectrometric Approaches for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion can provide valuable structural clues. Phenols are known to undergo characteristic fragmentation pathways, including the loss of a hydrogen atom to form a stable phenoxy radical, and the elimination of carbon monoxide (CO) from the ring. docbrown.info For this compound, fragmentation could also involve the cleavage of the bond between the two aromatic rings, leading to ions corresponding to the cyanophenyl and phenol moieties. The loss of the cyano group (CN) or hydrogen cyanide (HCN) are also plausible fragmentation pathways. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

A table of potential major fragments in the mass spectrum of this compound is provided below.

| m/z | Possible Fragment Ion |

| [M]⁺ | C₁₃H₉NO⁺ |

| [M-1]⁺ | C₁₃H₈NO⁺ |

| [M-CO]⁺ | C₁₂H₉N⁺ |

| [M-HCN]⁺ | C₁₂H₈O⁺ |

| 102 | C₇H₄N⁺ (cyanophenyl fragment) |

| 93 | C₆H₅O⁺ (phenoxy fragment) |

Computational Chemistry and Theoretical Investigations of 2 4 Cyanophenyl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Acidity/Basicity Profiles

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules. For 2-(4-Cyanophenyl)phenol, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into its structure and reactivity.

Electronic Structure and Reactivity: The electronic behavior of phenolic compounds is largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the phenol (B47542) ring, indicating its capacity to donate electrons, while the LUMO is associated with the ability to accept an electron. The presence of the electron-withdrawing cyano (-CN) group on one phenyl ring and the electron-donating hydroxyl (-OH) group on the other creates a significant push-pull electronic effect. This influences the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.govrjpn.org

Quantum chemical descriptors derived from DFT calculations help quantify the reactivity of this compound. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comnih.gov For instance, the electrophilicity index helps to predict how the molecule will interact with nucleophiles. Calculations on similar substituted phenols show that such parameters are invaluable for comparing the reactivity of different derivatives. rjpn.org

| Quantum Chemical Descriptor | Typical Calculated Value (eV) for Substituted Phenols | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.0 to 1.5 | Propensity of the species to accept electrons. |

Acidity/Basicity Profiles: Computational studies have effectively been used to predict the acidity of phenols. The acidity (pKa) of the hydroxyl group in this compound is significantly influenced by the electronic effects of the cyano group. Theoretical investigations on cyanophenol isomers show that the acidity is enhanced upon electronic excitation. researchgate.net DFT calculations can model the deprotonation process in both gas and solution phases (using models like the Polarizable Continuum Model, PCM) to determine the change in Gibbs free energy, which is then used to calculate the pKa. researchgate.net The results indicate that the enhanced acidity in excited states arises primarily from electronic effects in the deprotonated species (phenoxide). researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape and dynamics of flexible molecules like this compound over time.

Conformational Space Exploration: The most significant conformational degree of freedom in biphenyl (B1667301) systems is the torsion angle between the two phenyl rings. iucr.orgconicet.gov.ar MD simulations, along with conformational search algorithms, are used to investigate the potential energy surface related to this rotation. nih.gov For this compound, steric hindrance from the ortho-hydroxyl group would likely result in a non-planar (twisted) conformation in the gas phase or in solution, which is a common feature for 2-substituted biphenyls. The planarity of the molecule is a balance between steric hindrance, which favors a twisted conformation, and π-conjugation, which favors a planar one. Studies on similar substituted biphenyls show that while solid-state packing forces might enforce planarity, a twisted conformation is often preferred in the liquid or gas phase. iucr.orgiucr.org

Intermolecular Interactions: MD simulations are crucial for studying how molecules of this compound interact with each other and with solvent molecules. The polar hydroxyl and cyano groups are key sites for intermolecular interactions. The -OH group can act as a hydrogen bond donor, while the oxygen atom and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. nih.gov Furthermore, the aromatic rings facilitate π-π stacking interactions. MD simulations can quantify these interactions, providing insights into the formation of dimers or larger aggregates in condensed phases, which is particularly relevant for understanding the properties of materials like liquid crystals based on cyanobiphenyl cores. mdpi.commdpi.com

Ab Initio and Semi-Empirical Calculations of Spectroscopic Parameters and Molecular Properties

Ab initio and semi-empirical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational models.

Spectroscopic Parameters: Ab initio methods like Møller-Plesset perturbation theory (MP2) and semi-empirical methods can be used to calculate vibrational frequencies (IR and Raman), electronic transition energies (UV-Vis), and NMR chemical shifts. nih.gov For this compound, calculations would predict characteristic vibrational modes, such as the O-H stretching frequency of the phenol group and the C≡N stretching frequency of the cyano group. Theoretical studies on cyanophenols and other substituted biphenyls have shown good agreement between calculated and experimental spectroscopic data, aiding in the interpretation of complex spectra. conicet.gov.aracs.orgresearchgate.net Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra, helping to assign transitions, such as the π → π* transitions responsible for UV absorption.

| Spectroscopic Parameter | Typical Calculated Range (cm-1) | Assignment |

|---|---|---|

| O-H Stretch | 3600 - 3650 (gas phase) | Vibrational frequency of the hydroxyl group. |

| C≡N Stretch | 2220 - 2240 | Vibrational frequency of the cyano group. |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrational frequencies of C-H bonds on the phenyl rings. |

Molecular Properties: These computational methods also allow for the calculation of various molecular properties. For example, the dipole moment of this compound is expected to be significant due to the opposing electronic nature of the -OH and -CN groups. Calculations on chlorinated biphenyls have shown that properties like the molecular electrostatic potential (MEP) and dipole moment are crucial for understanding their behavior and toxicity. nih.gov The MEP map for this compound would show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl hydrogen, highlighting the sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies.

For this compound, potential reactions for computational study include electrophilic aromatic substitution, oxidation of the phenol group, or reactions involving the cyano group. DFT is a powerful tool for locating the transition state (TS) structures for these reactions. A key aspect of this analysis is frequency calculation, where a single imaginary frequency confirms a true transition state.

An important reaction pathway for phenols is excited-state intramolecular proton transfer (ESIPT). nih.gov Theoretical studies on cyanophenols have explored the potential energy surfaces for proton dissociation from the hydroxyl group in the excited state. researchgate.net Such calculations have revealed the presence of conical intersections in the excited state of p-cyanophenol, which are critical for understanding the photophysics and deactivation pathways of the molecule. researchgate.net Similar computational approaches could be applied to this compound to understand its photochemical behavior and stability.

QSAR/QSPR Theoretical Frameworks in Related Biphenyl Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgmeilerlab.orgnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed activity or property.

In the context of biphenyl systems, QSAR/QSPR studies are common, particularly for predicting properties like toxicity, environmental fate, or receptor binding affinity. For instance, studies on hydroxylated polychlorinated biphenyls (OH-PCBs) have used QSAR to understand their estrogenic activity. researchgate.net These models identified the hydroxyl group's position and orientation as crucial features for binding to estrogen receptors. researchgate.net

For this compound, a QSAR/QSPR model would involve calculating a range of molecular descriptors:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric/Topological Descriptors: Molecular weight, surface area, volume, connectivity indices.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors would then be correlated with an experimental property (e.g., liquid crystal transition temperature, binding affinity to a specific protein) using statistical methods like multiple linear regression or machine learning algorithms to create a predictive model. nih.govnih.gov Such frameworks are invaluable for designing new biphenyl derivatives with desired properties.

Chemical Transformations and Reactivity Profiles of 2 4 Cyanophenyl Phenol

Electrophilic and Nucleophilic Reactions at the Hydroxyl Moiety

The hydroxyl group of 2-(4-cyanophenyl)phenol is a primary site for both electrophilic and nucleophilic reactions. The lone pairs of electrons on the oxygen atom make it susceptible to attack by electrophiles, while its acidic proton can be abstracted by a base to form a highly nucleophilic phenoxide ion. pharmaxchange.info

O-Alkylation: The formation of ethers through O-alkylation is a common transformation for phenols. researchgate.net In the presence of a base, this compound is deprotonated to its corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile in a Williamson-ether-synthesis-like reaction. pharmaxchange.info The choice of solvent can be crucial in directing the reaction towards O-alkylation over the competing C-alkylation. pharmaxchange.info Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. pharmaxchange.info

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. google.comresearchgate.net Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base provides a high-yielding route to the corresponding phenyl ester. The Mitsunobu reaction also offers a mild and effective method for the esterification of phenols. researchgate.net

Table 1: Representative Reactions at the Hydroxyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) in polar aprotic solvent (e.g., DMF, Acetone) | Phenyl ether |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Phenyl ester |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenyl ester |

Diverse Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.netresearchgate.net

Hydrolysis: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.com Acid-catalyzed hydrolysis, typically performed by heating with an aqueous acid like HCl or H₂SO₄, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.orgyoutube.com This process initially forms an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis involves heating with a base such as NaOH, which initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.org Subsequent acidification yields the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org Catalytic hydrogenation using hydrogen gas with catalysts like Raney nickel or palladium on carbon is a common industrial method. wikipedia.orgcommonorganicchemistry.com Chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup, also efficiently converts the nitrile to the corresponding primary amine. chemguide.co.uklibretexts.org Diborane is another effective reducing agent for this transformation. nih.gov

Cycloaddition Reactions: The nitrile group can participate as a 2π component in cycloaddition reactions. For instance, in [3+2] cycloadditions with azides, it can form tetrazoles. researchgate.net While less common than with activated nitriles, the cyano group can also act as a dienophile or enophile in certain intramolecular Diels-Alder or ene reactions, respectively, particularly under thermal conditions. nih.gov The reaction of nitrile oxides with alkenes is a well-established method for synthesizing isoxazolines. mdpi.comresearchgate.net

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat | Carboxylic acid |

| Base Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), Heat 2. H₃O⁺ | Carboxylic acid |

| Reduction | 1. LiAlH₄ in ether 2. H₂O | Primary amine |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Raney Ni, Pd/C) | Primary amine |

| [3+2] Cycloaddition | Organic azide (B81097) (e.g., RN₃) | Tetrazole |

Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The position of substitution is determined by the directing effects of the two existing substituents: the hydroxyl group and the cyanophenyl group. msu.edu

The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.combyjus.comquora.com It strongly enhances the electron density of the phenyl ring to which it is attached, particularly at the positions ortho and para to itself, through a strong +R (resonance) effect. quizlet.com Conversely, the cyano group is a deactivating group and a meta-director due to its -I (inductive) and -R (resonance) effects, which withdraw electron density from the aromatic ring.

In this compound, the first phenyl ring is activated by the hydroxyl group, making it significantly more reactive towards electrophiles than the second ring, which is deactivated by the cyano group. Therefore, electrophilic substitution will preferentially occur on the phenol-bearing ring. The hydroxyl group will direct incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the cyanophenyl group, substitution is expected to occur at the two available ortho positions (C3 and C5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) in a non-polar solvent can lead to monobromination, while using bromine water typically results in polysubstitution. byjus.combyjus.com

Nitration: Treatment with dilute nitric acid tends to yield a mixture of ortho and para nitro-substituted phenols. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, although the presence of the phenolic hydroxyl group can lead to complications and may require protection. wikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Substituent | Directing Effect | Predicted Position of Substitution |

| Ring A (Phenol) | -OH | Activating, ortho, para-director | C3 and C5 |

| Ring B (Benzonitrile) | -CN | Deactivating, meta-director | C2' and C6' (relative to the other ring) |

Note: Substitution is overwhelmingly favored on the activated Ring A.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound can target the phenol (B47542) moiety or the aromatic rings.

Oxidation: Phenols are susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. nih.gov Mild oxidation can lead to the formation of quinone-type structures, although this is more common for hydroquinones. Stronger oxidizing agents can lead to degradation of the aromatic ring. In the context of catalysis, phenols can be oxidized in the presence of catalysts like horseradish peroxidase and hydrogen peroxide, forming phenoxy radicals that can then polymerize. nih.gov

Reduction: While the nitrile group's reduction to an amine is a key reaction (as discussed in section 5.2), the aromatic rings can also be reduced under more forcing conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, can reduce the aromatic rings. For the phenol-containing ring, the Birch reduction would likely lead to a non-conjugated cyclohexadienol derivative. The reactivity of the benzonitrile (B105546) ring under these conditions would also lead to its reduction.

Role of this compound in Catalytic Reaction Cycles

The structural features of this compound lend themselves to potential roles in catalysis. The phenolic hydroxyl group, especially in its deprotonated phenoxide form, can act as a ligand for metal centers. The nitrile group can also coordinate to transition metals. This coordination ability allows molecules like this compound to serve as ligands in homogeneous catalysis, potentially influencing the steric and electronic environment of a metal catalyst and thereby affecting its activity and selectivity.

For example, phenol derivatives are involved in certain oxidation catalysis systems. In phenol hydroxylation reactions catalyzed by copper-iron oxides, the phenol itself is the substrate, but it interacts with the catalytic active sites. researchgate.net The biphenyl scaffold provides a rigid backbone which can be useful in designing specific ligand architectures for asymmetric catalysis. By modifying the hydroxyl and cyano groups, derivatives of this compound could be synthesized to act as bidentate or monodentate ligands in various transition-metal-catalyzed reactions, such as cross-coupling, hydrogenation, or hydroformylation.

Applications of 2 4 Cyanophenyl Phenol in Advanced Materials Science and Synthetic Chemistry

Strategic Utility as a Molecular Building Block in Complex Organic Synthesis

The distinct reactivity of the hydroxyl and cyano moieties on separate phenyl rings within the 2-(4-Cyanophenyl)phenol structure allows for its selective functionalization, making it a valuable building block in multi-step organic synthesis.

This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals. The phenolic hydroxyl group can undergo standard transformations such as etherification, esterification, and O-arylation, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This dual reactivity allows for the construction of complex molecular frameworks. For instance, cyanophenols are known precursors for creating biologically active compounds and other high-value chemicals. A parallel can be drawn with p-cyanophenol, which is a well-established intermediate for pesticides like Cyanox® and the herbicide Bromoxynil. epo.org The chemical functionalities present in this compound suggest its similar utility in accessing novel, custom-synthesized molecules for applications in agrochemicals, pharmaceuticals, and liquid crystals.

One of the most significant applications of this compound is its role as a precursor for advanced polymer monomers. The phenolic group is readily derivatized to introduce polymerizable functionalities. For example, reaction with acryloyl chloride or methacryloyl chloride can convert the phenol (B47542) into the corresponding acrylate (B77674) or methacrylate (B99206) monomer. researchgate.net These newly formed monomers retain the cyanophenyl group, which can impart desirable properties such as increased thermal stability, specific solubility characteristics, and a higher refractive index to the resulting polymer. researchgate.net The synthesis of 4-cyanophenyl acrylate (CPA) from 4-cyanophenol provides a direct analogue for how this compound can be transformed into a valuable monomer for free-radical polymerization. researchgate.net

| Precursor | Reagent | Resulting Monomer Type | Potential Polymer Application |

| This compound | Acryloyl Chloride | Acrylate | Adhesives, Coatings, Resins |

| This compound | Epichlorohydrin | Glycidyl Ether | Epoxy Resins, Composites |

| This compound | Phosgene (B1210022) or equivalent | Bis-chloroformate | Polycarbonates |

This table illustrates potential monomer syntheses based on the known reactivity of phenolic compounds.

Integration into Functional Polymeric and Supramolecular Architectures

The structural features of this compound make it an excellent candidate for direct integration into macromolecules and ordered, non-covalent assemblies.

The hydroxyl group of this compound allows it to be used directly as a co-monomer in polycondensation reactions. In the synthesis of polyesters, it can react with diacyl chlorides or dicarboxylic acids. In polycarbonate synthesis, it can be polymerized with phosgene or a phosgene equivalent like diphenyl carbonate. The incorporation of the rigid, polar this compound unit into the polymer backbone is expected to enhance several key properties:

Thermal Stability: The aromatic, biphenyl (B1667301) structure contributes to a higher glass transition temperature (Tg) and improved thermal degradation resistance.

Mechanical Strength: The rigidity of the monomer unit can lead to polymers with high tensile strength and modulus.

Chemical Resistance: The stable aromatic rings provide resistance against a range of chemicals.

Dielectric Properties: The polar cyano group can influence the dielectric constant and loss tangent of the polymer, making it suitable for specific electronic applications.

Supramolecular chemistry leverages non-covalent interactions to build highly ordered, functional architectures. This compound possesses both a hydrogen-bond donor (the phenolic -OH group) and a hydrogen-bond acceptor (the nitrogen atom of the -C≡N group). This combination makes it an ideal building block for creating self-assembled systems, particularly hydrogen-bonded organic frameworks (HOFs). nih.gov In these structures, molecules arrange themselves in predictable, repeating patterns to form crystalline, porous materials. nih.govnih.gov The directionality of the hydrogen bonds involving the phenol and cyano groups can guide the formation of specific 2D or 3D networks. nih.gov These HOFs have potential applications in gas storage, separation, and catalysis. nih.govbeilstein-journals.org

| Functional Group | Role in Hydrogen Bonding | Type of Interaction |

| Phenolic Hydroxyl (-OH) | Donor | O-H···N (with cyano group) |

| Cyano (-C≡N) | Acceptor | O-H···N (with phenol group) |

This table outlines the hydrogen-bonding capabilities of this compound.

Development of Optoelectronic and Electronic Materials Utilizing this compound Derivatives

The cyanophenyl moiety is a well-known electron-withdrawing group that is frequently incorporated into molecules designed for optoelectronic applications. Derivatives of this compound are promising candidates for use in organic electronics. By modifying the phenolic group to attach other functional units, it is possible to synthesize materials with tailored electronic properties. For example, attaching electron-donating groups can create "push-pull" systems with interesting photophysical characteristics, such as fluorescence and charge-transfer properties.

Research into related molecular structures, such as cyanophenyl-substituted carbazoles, has demonstrated their potential as bipolar host materials for highly efficient phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net The introduction of the cyano group helps to balance charge injection and transport within the device, leading to improved performance. researchgate.net Following this design principle, derivatives of this compound can be synthesized to serve as:

Host Materials in OLEDs: Providing a high-energy matrix for phosphorescent guest emitters.

Electron Transport Layer (ETL) Materials: Facilitating the movement of electrons in electronic devices.

Components in Dye-Sensitized Solar Cells (DSSCs): Where their electronic properties can influence charge separation and transport.

The synthesis of these advanced materials often involves coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the phenolic position to link the this compound core to other aromatic or heterocyclic systems, thereby building up the complex conjugated molecules required for these applications.

Emitters and Charge Transport Layers in Organic Electronic Devices (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, relying on a multi-layered structure of organic semiconductor materials. Within this structure, the emissive layer (EML) and charge transport layers (CTLs) are critical for device performance. While direct and extensive research on this compound as a primary component in commercial OLEDs is not widely documented in publicly available literature, its structural motifs suggest potential utility in these applications.

The combination of an electron-donating phenol group and an electron-withdrawing cyanophenyl group gives this compound a donor-acceptor character. This is a common design strategy for creating molecules with tailored electronic properties for OLEDs. The cyanophenyl moiety is a well-known electron-withdrawing group used in various organic electronic materials to enhance electron transport capabilities. Derivatives of benzonitrile (B105546) have been functionalized and incorporated into emitters for deep-blue triplet-triplet annihilation OLEDs. nih.gov

Similarly, phenolic compounds can be precursors to hole-transporting materials. The charge carrier mobility within the organic layers is a crucial factor, with typical values for amorphous or polycrystalline organic semiconductor films ranging from 10⁻⁸ to 10⁻⁴ cm²/Vs. stanford.edu The specific charge transport properties of this compound would need to be experimentally determined to assess its suitability for either hole transport layers (HTLs) or electron transport layers (ETLs).

The performance of an OLED is highly dependent on the materials used in each layer. For instance, the choice of hole and electron transport materials significantly impacts the luminance and efficiency of blue fluorescent OLEDs. rsc.org While specific data for this compound is not available, the general properties of related compounds are summarized in the table below to illustrate the typical performance metrics of materials used in OLEDs.

Table 1: Performance of Selected Organic Light-Emitting Diode Materials

| Material Type | Example Compound | Role | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

| Hole Transport Layer | TAPC | HTL | 2955 | 5.75 | - | rsc.org |

| Electron Transport Layer | Bphen | ETL | 3640 | - | - | rsc.org |

| Emitter | TPIAnCN | Emitter | - | - | 6.84 | nih.gov |

| Emitter | TPIChCN | Emitter | - | - | 4.28 | nih.gov |

This table presents data for representative materials to contextualize the performance parameters of OLED components, as specific data for this compound is not available in the searched literature.

Application in Ligand Design for Coordination Chemistry and Catalysis

The phenolic hydroxyl group and the nitrile nitrogen atom of this compound provide two potential coordination sites for metal ions, making it a valuable precursor for the synthesis of ligands used in coordination chemistry and catalysis.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. stanford.edu The properties of these materials, such as their porosity and catalytic activity, are highly dependent on the structure of the organic linker. aps.orgeurjchem.com

While there is a vast library of organic linkers used in the synthesis of MOFs, the direct use of this compound as a primary linker is not extensively documented. However, its structure contains the necessary functionalities to act as a linker. The phenol group can be deprotonated to coordinate to a metal center, and the cyano group can also coordinate to metal ions, potentially leading to the formation of multidimensional networks. The synthesis of coordination polymers often involves solvothermal methods, where the metal salt and the organic ligand are heated in a suitable solvent. epa.gov The resulting structures can exhibit diverse topologies and properties. semanticscholar.orgmdpi.com For instance, Ag-based coordination polymers have been shown to be effective photocatalysts for the degradation of organic pollutants. rsc.org

The design of the organic linker is a key strategy for tuning the structure and function of MOFs. nih.gov The bifunctional nature of this compound could lead to the formation of frameworks with interesting properties, although specific examples are yet to be widely reported.

Emerging Research Trajectories and Future Outlook for 2 4 Cyanophenyl Phenol Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future development of applications for 2-(4-cyanophenyl)phenol is intrinsically linked to the availability of efficient, scalable, and environmentally benign synthetic routes. Current synthetic strategies for related cyanophenol and cyanobiphenyl compounds often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research will likely focus on developing greener synthetic alternatives.

Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Building upon established methods like the Suzuki-Miyaura coupling, which is used for synthesizing biphenyl (B1667301) structures, research will aim to utilize more sustainable catalysts, such as those based on earth-abundant metals, and explore milder reaction conditions.

Direct C-H Functionalization: This approach offers a more atom-economical route by directly forming the carbon-carbon bond between the two phenyl rings, thereby reducing the number of synthetic steps and the generation of byproducts.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of phenolic compounds is a growing area of interest. While challenging, the development of biocatalysts for the specific synthesis of this compound could offer a highly sustainable manufacturing process.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Modified Suzuki-Miyaura Coupling | High yields, well-established | Use of precious metal catalysts, generation of boronic acid waste |

| Direct C-H Arylation | High atom economy, fewer steps | Regioselectivity control, requires catalyst development |

| Flow Chemistry | Improved safety and scalability, precise control | Initial setup cost, requires process optimization |

Design and Engineering of Next-Generation Functional Materials

The molecular structure of this compound, with its rigid biphenyl core, polar cyano group, and hydrogen-bonding hydroxyl group, makes it a promising candidate for a variety of advanced functional materials.

Liquid Crystals: The parent cyanobiphenyl compounds are renowned for their liquid crystalline properties. tandfonline.commdpi.comnih.govtandfonline.comresearchgate.netmdpi.com The addition of a lateral hydroxyl group in this compound could significantly influence its mesophase behavior, potentially leading to the formation of novel liquid crystal phases, such as ferroelectric or twist-bend nematic phases. mdpi.com These new phases could enable the development of faster-switching displays and advanced optical devices. The hydrogen-bonding capability of the hydroxyl group could also be exploited to create supramolecular liquid crystalline assemblies with unique properties.

Luminescent Materials: Cyanostilbene and other cyanobiphenyl derivatives have been investigated for their luminescent properties, including aggregation-induced emission (AIE). mdpi.com Research into this compound could explore its potential as a building block for new AIE-active materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Advanced Polymers and Resins: The phenolic hydroxyl group provides a reactive site for polymerization. This allows for the incorporation of the this compound moiety into polymers such as polyesters, polycarbonates, and epoxy resins. The resulting polymers could exhibit enhanced thermal stability, dielectric properties, and optical performance due to the rigid, polar cyanobiphenyl unit.

Pharmaceutical and Biological Applications: Cyanobiphenyl-substituted derivatives have been studied as potential biological inhibitors and therapeutic agents. nih.gov The specific structure of this compound could be a starting point for the design of new molecules with targeted biological activity.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science. For a relatively under-explored molecule like this compound, these computational tools can significantly accelerate the pace of discovery.

Future research directions include:

Property Prediction: ML models can be trained on existing data from large chemical databases to predict the physical, chemical, and electronic properties of this compound and its derivatives. This can help to screen for promising candidates for specific applications without the need for extensive experimental synthesis and characterization.

Generative Models for Materials Design: AI algorithms can be used to design novel molecules based on the this compound scaffold with optimized properties for target applications. For example, generative models could suggest modifications to the molecular structure to enhance liquid crystalline behavior or tune luminescent properties.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing optimal and sustainable synthetic routes for this compound and its derivatives by predicting reaction outcomes and suggesting the most efficient pathways.

Environmental and Sustainable Chemistry Perspectives in Production and Application

As with any chemical compound, a thorough understanding of the environmental impact and a commitment to sustainable practices are crucial for the future of this compound research and commercialization.

Key considerations for future research include:

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound will be necessary to evaluate its environmental footprint from synthesis to end-of-life. This includes assessing the toxicity of the compound and its potential degradation products.

Biodegradability and Environmental Fate: Studies on the biodegradability and environmental fate of this compound will be important to understand its persistence and potential for bioaccumulation.

Green Chemistry Principles: The principles of green chemistry should guide the development of both the synthesis and application of this compound. This includes minimizing waste, using renewable resources, and designing for degradation. For example, exploring the use of bio-based solvents and reagents in the synthesis process would be a key research area.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full potential of this compound can only be realized through a highly interdisciplinary research approach that brings together experts from various fields.

Chemists will be essential for developing novel and sustainable synthetic routes and for creating a library of derivatives with tailored properties.

Materials scientists will play a crucial role in characterizing the properties of new materials based on this compound and in understanding the structure-property relationships that govern their performance.

Physicists and Engineers will be needed to design and fabricate devices that harness the unique properties of these materials, such as new types of liquid crystal displays, sensors, and electronic components.

The collaborative effort across these disciplines will be the driving force behind the translation of fundamental research on this compound into innovative technologies.

Q & A

Q. Table 1: Synthetic Approaches for Derivatives

| Reaction Partner | Catalyst/Reagent | Yield (%) | Limitations |

|---|---|---|---|

| Phenol (7) | 1j | 87 | Requires anhydrous conditions |

| Phthalimide (8) | 1j | 84 | Sensitive to PPh₃ oxidation |

| 4-Nitrobenzoic Acid | 1j | High* | Lower inversion ratio |

| *Exact yield not reported; see Fig. 4 in . |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.6 ppm) and nitrile carbon (δ ~115 ppm).

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (phenolic O-H stretch).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₉NO = 195.07 g/mol).

While direct data for this compound is scarce, analogous compounds like 2-(4-cyanophenyl)acetamide (C₉H₈N₂O; MW 160.18) are characterized via similar methods .

Advanced: How does the 4-cyanophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing cyano group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura couplings. For example, in Mitsunobu reactions, the cyano group stabilizes transition states via resonance, improving yields with phenol partners. However, steric hindrance may reduce efficiency in bulky systems .

Advanced: What strategies mitigate catalyst decomposition in reactions involving this compound?

Methodological Answer:

Catalyst instability (e.g., 1k in ) can be addressed by:

Lowering reaction temperatures to slow decomposition.

Using stabilizing ligands (e.g., triphenylphosphine derivatives).

Optimizing solvent polarity (e.g., THF > DCM) to reduce side reactions.

Monitor decomposition via in situ ¹H NMR or LC-MS to adjust conditions dynamically.

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Store at room temperature in airtight containers under inert gas (N₂/Ar). Protect from moisture and light to prevent hydrolysis of the nitrile group. Safety protocols include using PPE (gloves, goggles) and segregating waste for professional disposal, as advised for structurally similar compounds .

Advanced: How do steric/electronic factors affect nucleophilic aromatic substitution (NAS) in this compound?

Methodological Answer:

The 4-cyano group’s strong electron-withdrawing nature activates the ring for NAS at the ortho/para positions. Steric effects from the phenol group may direct substitution to the less hindered meta position. Computational modeling (DFT) can predict regioselectivity, validated experimentally via kinetic studies .

Basic: What impurities are common in this compound synthesis, and how are they resolved?

Methodological Answer:

Common impurities include:

- Unreacted starting materials (e.g., residual cyanophenyl precursors).

- Oxidation byproducts (e.g., carboxylic acids from nitrile hydrolysis).

Purification methods:

Column chromatography (silica gel, eluent: EtOAc/hexane).

Recrystallization from ethanol/water mixtures.

Monitor purity via HPLC (>98% by GC; ).

Advanced: What mechanistic insights explain contradictory yields in Mitsunobu reactions with this compound?

Methodological Answer:

Contradictions arise from competing pathways:

- Catalyst stability : Electron-deficient azo reagents (e.g., 1k) decompose faster, reducing yields.

- Solvent effects : Polar aprotic solvents stabilize intermediates but may accelerate side reactions.

Systematic screening of reagents (e.g., 1j vs. 1k) and real-time monitoring (NMR) resolve these discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.